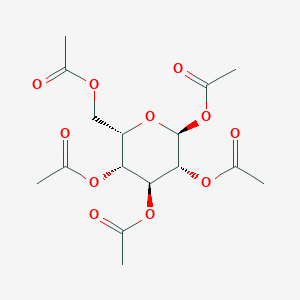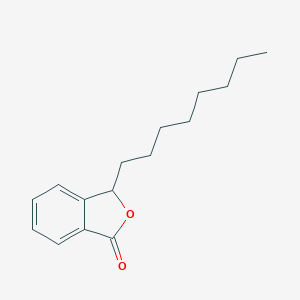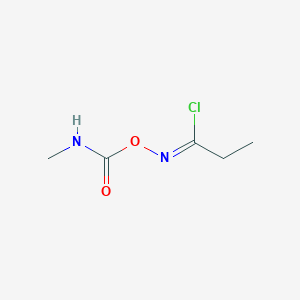
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, also known as MAPIC, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid proline, and it has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride works by inhibiting the activity of proteases. It does this by binding to the active site of the protease, preventing it from cleaving its substrate. This inhibition can be reversible or irreversible, depending on the specific protease and the concentration of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride used.
Efectos Bioquímicos Y Fisiológicos
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride has been found to have a wide range of biochemical and physiological effects. In addition to its use as a protease substrate, it has also been used as a tool for studying the structure and function of proteins and enzymes. It has been found to be useful in the study of diseases such as cancer and Alzheimer's disease, as well as in the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is its versatility. It can be used to study a wide range of proteases and enzymes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be toxic at high concentrations, and its use can be expensive and time-consuming.
Direcciones Futuras
There are many potential future directions for research involving N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. One area of interest is the development of new protease inhibitors based on the structure of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. Another area of interest is the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the study of proteases and enzymes involved in diseases such as cancer and Alzheimer's disease. Additionally, researchers are interested in exploring the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the development of new drugs and therapies for a wide range of diseases and conditions.
Métodos De Síntesis
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be synthesized through the reaction of proline with methyl isocyanate and thionyl chloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is widely used in scientific research as a tool for studying the function of proteins and enzymes. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By measuring the rate of protease activity on N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, researchers can gain insights into the function of the protease and its role in various biological processes.
Propiedades
Número CAS |
134870-99-8 |
|---|---|
Nombre del producto |
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride |
Fórmula molecular |
C5H9ClN2O2 |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
[(Z)-1-chloropropylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H9ClN2O2/c1-3-4(6)8-10-5(9)7-2/h3H2,1-2H3,(H,7,9)/b8-4- |
Clave InChI |
QWNZDANFKARXPS-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=N/OC(=O)NC)/Cl |
SMILES |
CCC(=NOC(=O)NC)Cl |
SMILES canónico |
CCC(=NOC(=O)NC)Cl |
Sinónimos |
(1-chloropropylideneamino) N-methylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



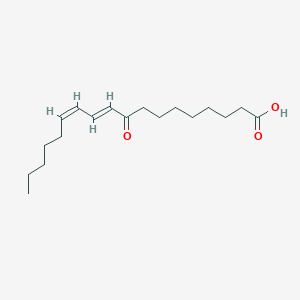
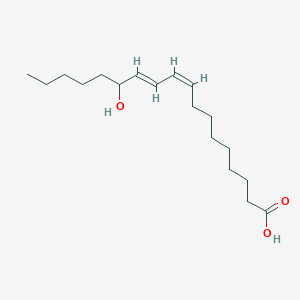
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
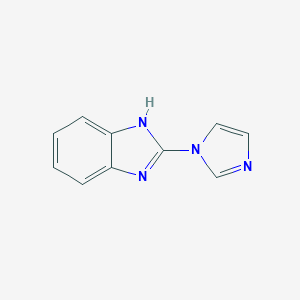
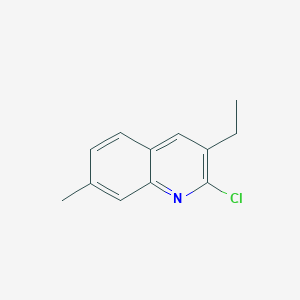
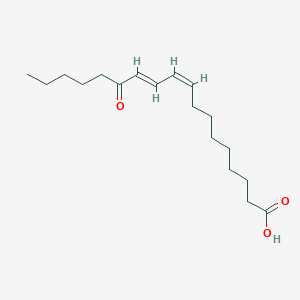
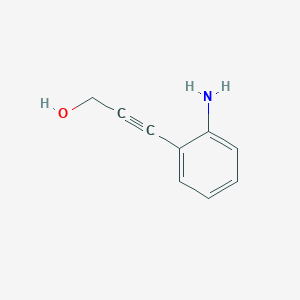
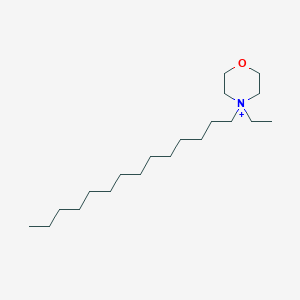
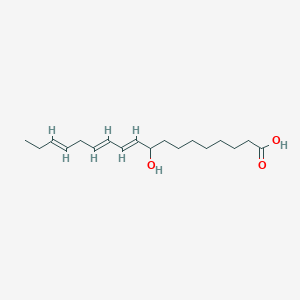
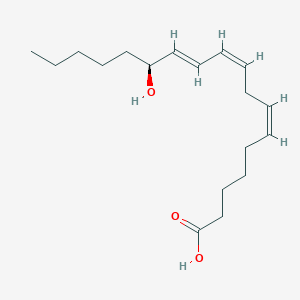
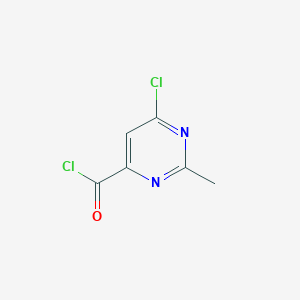
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
